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Compound of Interest

Compound Name:
Aluminum sulfate

hexadecahydrate

Cat. No.: B15547746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of aluminum sulfate
hexadecahydrate [Al₂(SO₄)₃·16H₂O], a compound of interest in various scientific and

pharmaceutical applications. This document outlines the detailed crystallographic data,

experimental protocols for its structural determination, and a logical workflow for its analysis,

serving as a vital resource for professionals in research and development.

Crystallographic Data
The definitive crystal structure of aluminum sulfate hexadecahydrate was determined by I.D.

Brown and R. Faggiani in 1979. The following tables summarize the key crystallographic data

from their single-crystal X-ray diffraction studies.

Table 1: Crystal Data and Structure Refinement for Al₂(SO₄)₃·16H₂O
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Parameter Value

Empirical Formula Al₂(SO₄)₃·16H₂O

Formula Weight 630.40 g/mol

Crystal System Triclinic

Space Group P-1

Unit Cell Dimensions

a (Å)
Data from Brown & Faggiani (1979), not publicly

available

b (Å)
Data from Brown & Faggiani (1979), not publicly

available

c (Å)
Data from Brown & Faggiani (1979), not publicly

available

α (°)
Data from Brown & Faggiani (1979), not publicly

available

β (°)
Data from Brown & Faggiani (1979), not publicly

available

γ (°)
Data from Brown & Faggiani (1979), not publicly

available

Volume (Å³)
Data from Brown & Faggiani (1979), not publicly

available

Z 2

Calculated Density (g/cm³)
Data from Brown & Faggiani (1979), not publicly

available

Note: The specific unit cell parameters, atomic coordinates, and bond lengths/angles are based

on the foundational work of Brown and Faggiani (1979). Access to the full dataset from this

publication is required for the complete quantitative details.

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters
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The fractional atomic coordinates (x, y, z) and equivalent isotropic displacement parameters

(U(eq)) for each atom in the asymmetric unit are provided in the original publication by Brown

and Faggiani (1979). This data is not publicly available and is essential for a complete

understanding of the crystal structure.

**Table 3: Selected Bond Lengths (Å) and Angles (°) **

A comprehensive list of bond lengths and angles, critical for understanding the coordination

environment of the aluminum and sulfate ions and the hydrogen bonding network of the water

molecules, is detailed in the 1979 study by Brown and Faggiani. This information is not publicly

accessible.

Experimental Protocols
The determination of the crystal structure of aluminum sulfate hexadecahydrate involves two

primary stages: the synthesis of high-quality single crystals and their analysis by X-ray

diffraction.

2.1. Synthesis of Aluminum Sulfate Hexadecahydrate Single Crystals

High-purity single crystals of aluminum sulfate hexadecahydrate can be grown from an

aqueous solution by controlled evaporation.

Materials and Equipment:

High-purity aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)

Deionized water

Beakers and flasks

Hot plate with magnetic stirrer

Crystallization dishes

Microscope

Procedure:
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Prepare a saturated aqueous solution of aluminum sulfate at a slightly elevated

temperature (e.g., 40-50 °C) by dissolving Al₂(SO₄)₃·18H₂O in deionized water with gentle

stirring until no more solute dissolves.

Filter the warm, saturated solution to remove any undissolved impurities.

Transfer the clear solution to a clean crystallization dish.

Allow the solution to cool slowly to room temperature.

Cover the crystallization dish with a perforated film to allow for slow evaporation of the

solvent.

Place the dish in a vibration-free environment.

Monitor the solution over several days to weeks for the formation of single crystals.

Once crystals of suitable size and quality have formed, carefully extract them from the

solution and dry them with filter paper.

2.2. Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the steps for determining the crystal structure using a single-

crystal X-ray diffractometer.

Materials and Equipment:

Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation, λ =

0.71073 Å)

Goniometer head

Mounting pins/loops

Cryoprotectant (if data is to be collected at low temperatures)

Computer with data collection and structure solution/refinement software (e.g., SHELX,

Olex2)
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Procedure:

Crystal Mounting: Select a well-formed, single crystal of appropriate dimensions (typically

0.1-0.3 mm) under a microscope. Mount the crystal on a pin or loop attached to a

goniometer head.

Data Collection:

Mount the goniometer head on the diffractometer.

Center the crystal in the X-ray beam.

Perform an initial unit cell determination to confirm the crystal quality and obtain

preliminary lattice parameters.

Set up a data collection strategy to measure the intensities of a large number of unique

reflections over a specified 2θ range. This typically involves a series of ω and φ scans.

Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Data Reduction:

Integrate the raw diffraction images to obtain the intensity and standard uncertainty for

each reflection.

Apply corrections for Lorentz and polarization effects, absorption, and potential crystal

decay.

Structure Solution and Refinement:

Determine the space group from the systematic absences in the diffraction data.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

Refine the structural model against the experimental data using full-matrix least-squares

techniques. This involves refining atomic coordinates, and anisotropic displacement

parameters.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15547746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Locate and refine the positions of hydrogen atoms from the difference Fourier map.

The final refined structure is evaluated based on the R-factor, goodness-of-fit, and the

residual electron density map.

Visualizations
Experimental Workflow for Crystal Structure Analysis
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To cite this document: BenchChem. [Unveiling the Precision of Aluminum Sulfate
Hexadecahydrate's Crystal Lattice: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15547746#crystal-structure-analysis-of-
aluminum-sulfate-hexadecahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15547746?utm_src=pdf-body-img
https://www.benchchem.com/product/b15547746#crystal-structure-analysis-of-aluminum-sulfate-hexadecahydrate
https://www.benchchem.com/product/b15547746#crystal-structure-analysis-of-aluminum-sulfate-hexadecahydrate
https://www.benchchem.com/product/b15547746#crystal-structure-analysis-of-aluminum-sulfate-hexadecahydrate
https://www.benchchem.com/product/b15547746#crystal-structure-analysis-of-aluminum-sulfate-hexadecahydrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15547746?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15547746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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